molecular formula C4H4N4 B6266460 diaminobut-2-enedinitrile CAS No. 20344-79-0

diaminobut-2-enedinitrile

Cat. No.: B6266460
CAS No.: 20344-79-0
M. Wt: 108.1
Attention: For research use only. Not for human or veterinary use.
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Description

Diaminobut-2-enedinitrile, also known as 2,3-diaminobut-2-enedinitrile, is an organic compound with the molecular formula C₄H₄N₄. It is a derivative of butenedinitrile, featuring two amino groups attached to the carbon atoms of the butenedinitrile backbone. This compound is known for its stability and unique chemical properties, making it a valuable intermediate in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing diaminobut-2-enedinitrile involves the reaction of sodium cyanide with acetone cyanohydrin in the presence of methanethiol. The reaction is typically carried out in an autoclave at 60°C for 2 hours. The resulting solution is then neutralized with soda, filtered, and evaporated to yield an orange-yellow solid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Diaminobut-2-enedinitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Diaminobut-2-enedinitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diaminobut-2-enedinitrile involves its ability to participate in various chemical reactions due to the presence of amino and nitrile groups. These functional groups allow it to interact with different molecular targets and pathways, facilitating the formation of complex molecules. In prebiotic chemistry, it plays a crucial role in the synthesis of purines and other essential biomolecules .

Comparison with Similar Compounds

Uniqueness: Diaminobut-2-enedinitrile is unique due to its specific arrangement of amino and nitrile groups, which imparts distinct reactivity and stability. This makes it particularly valuable in synthetic chemistry and prebiotic studies .

Properties

CAS No.

20344-79-0

Molecular Formula

C4H4N4

Molecular Weight

108.1

Purity

95

Origin of Product

United States

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